molecular formula C18H14FNO5S2 B2914083 Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate CAS No. 900015-22-7

Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate

Cat. No.: B2914083
CAS No.: 900015-22-7
M. Wt: 407.43
InChI Key: FGXHTASNIHDSQT-UHFFFAOYSA-N
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Description

Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate is a thiophene-based ester derivative featuring a phenoxy linkage substituted with a 3-fluorophenyl sulfonamide group. For instance, the carboxylic acid precursor, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid, has a molecular formula of C₁₇H₁₂FNO₅S₂ and a molecular weight of 393.42 g/mol . The methyl ester variant would thus have a molecular formula of C₁₈H₁₄FNO₅S₂ (adding a methyl group to the carboxylic acid).

Properties

IUPAC Name

methyl 3-[4-[(3-fluorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO5S2/c1-24-18(21)17-16(9-10-26-17)25-14-7-5-13(6-8-14)20-27(22,23)15-4-2-3-12(19)11-15/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXHTASNIHDSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate (CAS No. 900015-22-7) is a synthetic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H14FNO5S2
  • Molecular Weight : 407.44 g/mol
  • Boiling Point : 542.5 ± 60.0 °C (predicted)
  • Density : 1.451 ± 0.06 g/cm³ (predicted)
  • pKa : 8.30 ± 0.10 (predicted) .

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory processes, which could be relevant in treating conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains, suggesting its potential use in developing new antibiotics .

Case Studies and Research Findings

  • Inflammatory Response Modulation :
    • A study demonstrated that this compound significantly reduced pro-inflammatory cytokine production in vitro, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy :
    • In vitro tests revealed that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to existing antibiotics .
  • Cytotoxicity Studies :
    • Cytotoxicity assays conducted on various cancer cell lines showed that the compound selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels in vitro
AntimicrobialModerate activity against Gram-positive/negative bacteria
CytotoxicityInduced apoptosis in cancer cell lines

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituent on Sulfonamide Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound: Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate 3-Fluorophenyl C₁₈H₁₄FNO₅S₂ (inferred) ~407.44 (estimated) Hypothetical; inferred from acid form
Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate 2,2,2-Trifluoroethyl C₁₄H₁₂F₃NO₅S₂ 395.4 Purity ≥95%; lab use only
Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate 2,2,2-Trifluoroethyl C₁₄H₁₂F₃NO₅S₂ 395.4 Discontinued; ortho-substituted phenoxy
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate 3-Fluoro-4-methylphenyl C₁₃H₁₂FNO₄S₂ 329.4 Simpler substituent; no phenoxy linkage
Methyl 3-({2-[(2-{[2-(2-chloro-4-fluorophenoxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate Complex chloro-fluorophenoxy C₂₂H₁₈ClFN₂O₅S₂ 508.97 Extended chain; multifunctional groups

Key Differences and Implications

Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the 2,2,2-trifluoroethyl group in and . Fluorinated aromatic groups often improve binding affinity in drug-receptor interactions .

Molecular Weight and Complexity: The target compound’s estimated molecular weight (~407.44 g/mol) places it between simpler analogs (e.g., 329.4 g/mol in ) and more complex derivatives (e.g., 508.97 g/mol in ). Higher molecular weight in correlates with extended acetyl and phenoxy chains, which could influence solubility and bioavailability .

Research and Application Insights

  • Agrochemical Potential: Sulfonylurea herbicides in (e.g., metsulfuron methyl ester) share sulfonamide motifs but incorporate triazine rings instead of thiophenes.
  • Medicinal Chemistry : The sulfonamide-thiophene scaffold is prevalent in kinase inhibitors and antimicrobial agents. The 3-fluorophenyl group in the target compound could mimic tyrosine kinase binding motifs, as seen in FDA-approved drugs like crizotinib .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Prepare the thiophene carboxylate core via nucleophilic substitution between 3-fluorophenylsulfonamide and a brominated thiophene intermediate.
  • Step 2 : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the phenoxy linkage. Optimize solvent choice (e.g., THF for polar intermediates, DMF for sluggish reactions).
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H/13C NMR to verify aromatic proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm) and sulfonamide/phenoxy linkages.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error.
  • FT-IR : Identify sulfonyl (SO₂) stretches (1150–1300 cm⁻¹) and ester carbonyl (C=O) at ~1700 cm⁻¹.
  • HPLC-PDA : Assess purity and detect UV-active impurities (λ = 254 nm) .

Q. What in vitro assays are suitable for preliminary evaluation of enzyme inhibitory activity (e.g., HDAC inhibition)?

  • Protocol :

  • Use fluorometric HDAC activity assays (e.g., BML-AK503) with HeLa cell nuclear extracts.
  • Prepare a 10-point dilution series (1 nM–10 μM) in assay buffer. Include trichostatin A as a positive control.
  • Measure fluorescence (Ex/Em = 355/460 nm) after 60-minute incubation. Calculate IC50 using a four-parameter logistic model .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported HDAC inhibitory activity across different cell lines?

  • Approach :

  • Multi-lineage profiling : Test activity in ≥3 cancer models (e.g., MCF-7, A549, HepG2) using standardized assays.
  • Transcriptomic analysis : Perform RNA-seq to identify cell-specific HDAC isoform expression (e.g., HDAC6 vs. HDAC1 dominance).
  • Chemical proteomics : Use activity-based protein profiling to map off-target interactions (e.g., kinase off-targets) .

Q. What computational methods predict the binding mode of this compound to HDAC isoforms?

  • Workflow :

  • Molecular docking : Use AutoDock Vina with HDAC1 (PDB: 4BKX) and HDAC6 (PDB: 5EF7) crystal structures.
  • MD simulations : Run 100 ns simulations (AMBER) to assess binding stability.
  • MM-PBSA : Calculate binding free energies. Validate predictions via site-directed mutagenesis (e.g., HDAC1-Tyr303Ala) .

Q. How should solubility challenges in pharmacokinetic studies be addressed?

  • Solutions :

  • Co-solvents : Use PEG-400/Cremophor EL (20% v/v) in saline for in vivo dosing.
  • Nanocrystal formulations : Prepare via wet milling (particle size <200 nm) to enhance bioavailability.
  • LC-MS/MS monitoring : Quantify plasma concentrations (LOQ = 1 ng/mL) post-IV/oral administration in rodents .

Data Contradiction Analysis

Q. How to interpret conflicting data on cytotoxicity in glioblastoma vs. colorectal cancer models?

  • Hypothesis testing :

  • Metabolic profiling : Compare intracellular ATP levels (CellTiter-Glo) and ROS production (DCFDA assay) across models.
  • Apoptosis markers : Measure caspase-3/7 activation and Annexin V staining.
  • Transcriptome clustering : Identify pathways (e.g., NF-κB, PI3K-AKT) differentially regulated in resistant models .

Methodological Best Practices

Q. What protocols ensure reproducibility in enzyme inhibition assays?

  • Guidelines :

  • Standardize enzyme sources (e.g., recombinant HDACs vs. cell lysates).
  • Include internal controls (e.g., buffer-only, known inhibitors).
  • Pre-treat compounds with DMSO (<0.1% final concentration) to avoid solvent toxicity .

Q. How to design SAR (Structure-Activity Relationship) studies for derivatives?

  • Framework :

  • Synthesize analogs with modifications to the sulfonamide group (e.g., 4-fluorophenyl → 3-chlorophenyl).
  • Test inhibitory activity against HDAC1/6/8 isoforms.
  • Perform 3D-QSAR modeling (e.g., CoMFA) to correlate substituent effects with potency .

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